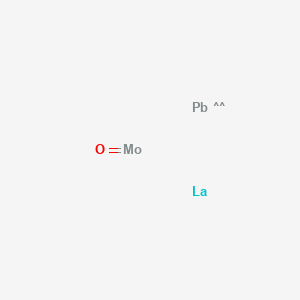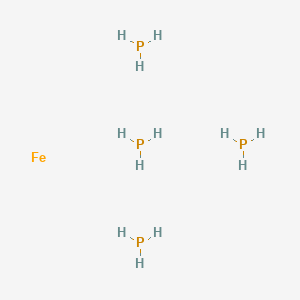
Iron--phosphane (1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron–phosphane (1/4) is a chemical compound that consists of iron and phosphane in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron–phosphane (1/4) can be synthesized through various methods, including hydrothermal synthesis, solvothermal synthesis, and precipitation methods. One common approach involves the reaction of ferric nitrate with phosphoric acid and diammonium hydrogen phosphate under controlled temperature and pH conditions . The reaction typically requires a temperature range of 60-80°C and a pH of around 3-4 to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of iron–phosphane (1/4) often involves large-scale precipitation methods. The raw materials, such as ferric sulfate, ammonium phosphate tribasic, and ammonia hydroxide, are mixed in a reactor. The reaction mixture is then subjected to controlled temperature and stirring to promote the formation of iron–phosphane (1/4). The resulting product is filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Iron–phosphane (1/4) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation Reactions: Iron–phosphane (1/4) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of iron oxides and phosphoric acid.
Reduction Reactions: Reduction of iron–phosphane (1/4) can be achieved using reducing agents like sodium borohydride or hydrazine. These reactions often take place under basic conditions and yield iron metal and phosphane derivatives.
Substitution Reactions: Substitution reactions involving iron–phosphane (1/4) can occur with various ligands, leading to the formation of different iron-phosphane complexes.
Major Products Formed
The major products formed from the reactions of iron–phosphane (1/4) include iron oxides, phosphoric acid, iron metal, and various iron-phosphane complexes. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Iron–phosphane (1/4) has a wide range of applications in scientific research, including:
Catalysis: Iron–phosphane (1/4) is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as lithium iron phosphate for battery electrodes.
Energy Storage: Iron–phosphane (1/4) is a key component in the development of energy storage systems, particularly in lithium-ion batteries.
Biological Applications: Research has explored the potential use of iron–phosphane (1/4) in biological systems, including its role in biosensing and as a therapeutic agent.
Mechanism of Action
The mechanism of action of iron–phosphane (1/4) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. In energy storage systems, iron–phosphane (1/4) enhances the intercalation and de-intercalation of lithium ions, improving the overall performance of the battery electrodes .
Comparison with Similar Compounds
Iron–phosphane (1/4) can be compared with other similar compounds, such as iron(III) phosphate and ferric orthophosphate. While these compounds share some similarities in their chemical composition and applications, iron–phosphane (1/4) is unique due to its specific stoichiometric ratio and distinct properties. For example:
Iron(III) Phosphate: This compound has a different stoichiometric ratio and is commonly used in steel manufacturing and as a cathode material in lithium-ion batteries.
Ferric Orthophosphate: Similar to iron(III) phosphate, ferric orthophosphate is used in various industrial applications, including as a corrosion inhibitor and in the production of fertilizers.
By highlighting the unique properties and applications of iron–phosphane (1/4), it becomes evident that this compound offers distinct advantages in specific scientific and industrial contexts.
Properties
CAS No. |
202074-36-0 |
|---|---|
Molecular Formula |
FeH12P4 |
Molecular Weight |
191.84 g/mol |
IUPAC Name |
iron;phosphane |
InChI |
InChI=1S/Fe.4H3P/h;4*1H3 |
InChI Key |
ZFNPSVIBIBRGGE-UHFFFAOYSA-N |
Canonical SMILES |
P.P.P.P.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-Disulfanediylbis[1,3-bis(4-fluorophenyl)propane-1,3-dione]](/img/structure/B12568441.png)
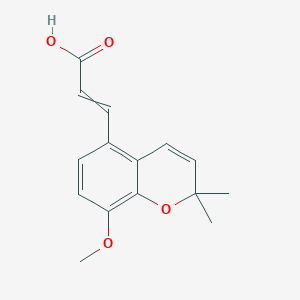
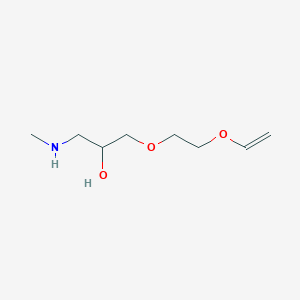
![5,8-Methanothieno[2,3-e][1,3]diazepine](/img/structure/B12568460.png)
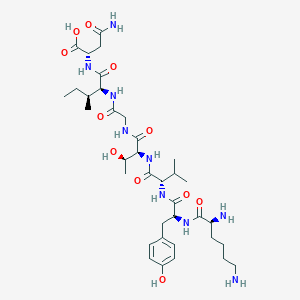
![Butanoic acid, 3,3-dimethyl-2-[2-oxo-2-(phenylamino)ethyl]-, (R)-](/img/structure/B12568466.png)
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
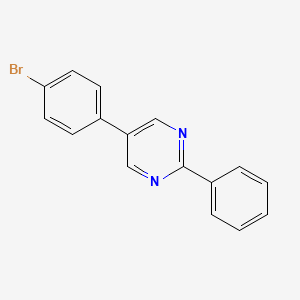
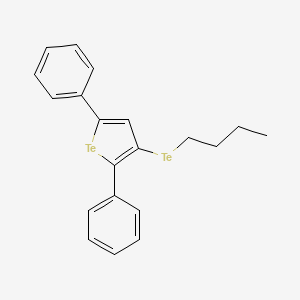

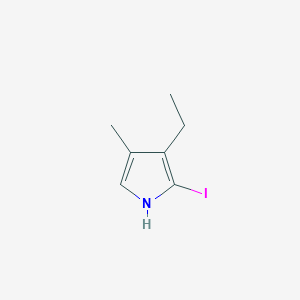
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
